N2-Cyclopentylpyridine-2,3-diamine

Beschreibung

Molecular Structure and Formula

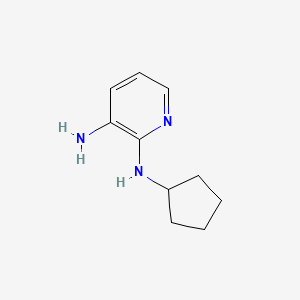

N2-Cyclopentylpyridine-2,3-diamine consists of a pyridine ring substituted with two amino groups at positions 2 and 3, and a cyclopentyl group attached to the nitrogen atom at position 2. The molecular formula is C₁₀H₁₅N₃ , derived from the pyridine core (C₅H₅N), two amino groups (–NH₂), and a cyclopentyl moiety (C₅H₉).

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅N₃ |

| SMILES Notation | C1CCC(C1)NC2=C(C=CC=N2)N |

| InChI Key | SANXETCZVGXRBH-UHFFFAOYSA-N |

| Molecular Weight | 177.25 g/mol |

The SMILES string C1CCC(C1)NC2=C(C=CC=N2)N elucidates the connectivity: a cyclopentyl ring (C1CCC(C1)) linked to a pyridine ring (C2=C(C=CC=N2)) via an amine bridge (NC2). The adjacent amino groups at positions 2 and 3 create a vicinal diamine configuration, which is critical for its reactivity and electronic properties.

Physical Properties and Characteristics

While detailed physical property data for this compound is limited in publicly available sources, its structure suggests several key characteristics:

- Molecular Weight : 177.25 g/mol, consistent with the presence of a pyridine ring and cyclopentyl substituent .

- Physical State : Likely a crystalline solid at room temperature, inferred from storage recommendations (2–8°C) to prevent degradation .

- Solubility : Limited data exist, but related pyridinediamines (e.g., 2,3-diaminopyridine) exhibit moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The cyclopentyl group may reduce aqueous solubility compared to unsubstituted analogs.

Spectroscopic Identification Parameters

Spectroscopic data for this compound is not explicitly reported in the provided sources. However, its structural identity can be confirmed through:

NMR Spectroscopy :

- ¹H NMR : Peaks for cyclopentyl protons (δ 1.2–1.8 ppm, multiplet), pyridine aromatic protons (δ 6.5–8.5 ppm), and NH₂ protons (δ 4.0–5.0 ppm, broad singlet).

- ¹³C NMR : Signals for pyridine carbons (δ 120–150 ppm) and cyclopentyl carbons (δ 20–30 ppm).

(Note: Specific chemical shifts are inferred from analogous pyridinediamines .)

Mass Spectrometry : Molecular ion peak at m/z 177.25 (C₁₀H₁₅N₃⁺).

Infrared (IR) Spectroscopy :

- N–H stretching (ν(NH₂)) at ~3300–3500 cm⁻¹.

- C=N aromatic stretching (~1600 cm⁻¹) and C–N single-bond vibrations (~1300–1400 cm⁻¹).

Nomenclature and Systematic Classification

The compound is systematically named 2-N-cyclopentylpyridine-2,3-diamine , reflecting its substituents and parent structure. Alternative names include:

| Name | Source |

|---|---|

| N2-Cyclopentyl-2,3-pyridinediamine | |

| 2-N-cyclopentylpyridine-2,3-diamine | |

| 951523-75-4 | CAS Registry |

Classification :

Electronic Structure and Bonding Patterns

The electronic structure of this compound is governed by:

Aromatic Pyridine Ring :

- Electron-withdrawing pyridine nitrogen (position 1) deactivates the ring, reducing electron density at adjacent carbons.

- Conjugation between the lone pairs of the amino groups and the aromatic π-system stabilizes the molecule.

Cyclopentyl Substituent :

- The cyclopentyl group introduces steric bulk, influencing molecular packing and reactivity.

- Single C–C and C–N bonds in the cyclopentyl moiety contribute to rotational flexibility.

Diamine Configuration :

- Adjacent NH₂ groups at positions 2 and 3 create a chelating site for metal ions, enabling coordination chemistry applications.

- Protonation of the amino groups in acidic media alters electronic properties, affecting solubility and reactivity.

| Bond Type | Characteristics |

|---|---|

| C–N (Aromatic) | Partial double-bond character due to resonance. |

| C–N (Aliphatic) | Single bond, free rotation. |

| N–H (Amino) | Hydrogen bonding capability. |

Eigenschaften

IUPAC Name |

2-N-cyclopentylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANXETCZVGXRBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reduction of 2,3-Dinitropyridine to 2,3-Diaminopyridine

A key intermediate in the synthesis is 2,3-diaminopyridine , which can be prepared by catalytic hydrogenation of 2,3-dinitropyridine.

- Dissolve 2,3-dinitropyridine in an organic solvent such as methylene dichloride, benzene, or toluene.

- Add palladium on carbon (Pd/C) as a catalyst.

- Introduce hydrogen gas into the reaction flask.

- Heat the mixture to 50-60 °C and stir for 1-2 hours.

- Filter the mixture carefully to remove Pd/C, avoiding filter clogging.

- Extract the product multiple times and concentrate under reduced pressure to obtain high-purity 2,3-diaminopyridine.

- Short reaction time (1-2 hours).

- High purity of product.

- Energy-efficient and safer compared to traditional methods.

- Reduced production cost.

| Parameter | Condition/Value | Notes |

|---|---|---|

| Solvent | Methylene dichloride, benzene, or toluene | Organic solvents used |

| Catalyst | Palladium on carbon (Pd/C) | Facilitates hydrogenation |

| Temperature | 50-60 °C | Controlled heating |

| Reaction Time | 1-2 hours | Efficient conversion |

| Product Isolation | Filtration and vacuum distillation | High purity achieved |

Introduction of Cyclopentyl Group on Pyridine Nitrogen

The cyclopentyl group is introduced by nucleophilic substitution or amination reactions on the pyridine nitrogen.

- Starting from 2,3-diaminopyridine or a nitro-substituted pyridine derivative.

- React with cyclopentylamine or cyclopentyl halide under controlled conditions.

- Solvent: Methanol or ethanol is commonly used.

- Reaction conditions: Stirring at room temperature or mild heating.

- Purification by crystallization or chromatography.

- N-cyclopentyl-3-nitropyridin-2-amine is synthesized first.

- This intermediate is then reduced (e.g., catalytic hydrogenation) to yield this compound.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Amination/Substitution | Cyclopentylamine or cyclopentyl halide, methanol/ethanol | Formation of N-cyclopentyl intermediate |

| Reduction | Pd/C catalyst, hydrogen gas, methanol, mild heating | Conversion to diamine derivative |

Source: Patent US9120788B2 (2015)

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- The catalytic hydrogenation step is critical for yield and purity; Pd/C is preferred due to its high activity and selectivity.

- Solvent choice affects reaction rate and product isolation; methylene dichloride and toluene are effective.

- Temperature control (50-60 °C) balances reaction speed and safety.

- Filtration techniques must prevent catalyst clogging to maintain process efficiency.

- The cyclopentylation step requires careful stoichiometric control to avoid over-alkylation.

- The overall synthetic route is scalable for industrial production with cost and safety advantages.

Analyse Chemischer Reaktionen

Types of Reactions

N2-Cyclopentylpyridine-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.

Substitution: Alkylated or acylated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

N2-Cyclopentylpyridine-2,3-diamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N2-Cyclopentylpyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways . For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular responses . The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N2-Cyclopentylpyridine-2,3-diamine and its analogs:

Key Observations:

Substituent Effects: Cyclopentyl vs. Cyclohexyl: The cyclopentyl group (5-membered ring) offers moderate steric bulk compared to the cyclohexyl group (6-membered ring). Cyclopropyl: The 3-membered ring introduces significant ring strain, which can increase reactivity and alter electronic properties. This strain may affect stability and binding interactions in medicinal chemistry applications .

Molecular Weight and Solubility: N2-Cyclohexylpyridine-2,3-diamine has the highest molecular weight (191.27 g/mol), suggesting lower aqueous solubility compared to the cyclopentyl analog.

Industrial Relevance: The m-TDA mixture (diaminotoluene, C₇H₁₀N₂) is structurally distinct as a benzene-based diamine but shares functional similarities. It is widely used in polyurethane production, highlighting the versatility of diamine scaffolds in material science .

Biologische Aktivität

N2-Cyclopentylpyridine-2,3-diamine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is a pyridine derivative characterized by the presence of a cyclopentyl group and two amine functionalities at positions 2 and 3 of the pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 202.25 g/mol. The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions starting from pyridine derivatives. The general synthetic route includes:

- Formation of Pyridine Derivative : Starting from commercially available pyridine-2,3-diamine.

- Cyclization : Introducing cyclopentyl groups through alkylation reactions.

- Purification : Utilizing chromatography techniques to isolate the desired compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

- In Vitro Studies : The compound demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin.

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Inhibition of Key Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis.

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

-

Case Study on MCF-7 Cells :

- In a controlled experiment, MCF-7 cells treated with this compound exhibited a dose-dependent decrease in viability after 48 hours. Flow cytometry analysis revealed an increase in early apoptotic cells.

-

Combination Therapy :

- A study investigated the effects of combining this compound with existing chemotherapeutics. The combination showed enhanced efficacy compared to single-agent therapies, suggesting a synergistic effect.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N2-Cyclopentylpyridine-2,3-diamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of 2,3-diaminopyridine with cyclopentyl halides (e.g., cyclopentyl bromide) under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 12–24 hours is commonly used. For example, analogous reactions for cyclohexyl derivatives achieved ~70% yield using K₂CO₃ . Key variables include base strength (stronger bases like NaH accelerate substitution) and solvent polarity. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclopentyl proton integration at δ 1.5–2.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₀H₁₆N₃: 178.1344 g/mol).

- HPLC : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water gradient).

- FT-IR : Amine N-H stretches (~3300 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Q. How can researchers optimize purification to minimize byproducts?

- Methodological Answer : Byproducts like mono-substituted intermediates or oxidized species are common. Use TLC (silica, 10% MeOH in CH₂Cl₂) to monitor reaction progress. Gradient elution in column chromatography or fractional crystallization (using ethanol/water) improves separation. For persistent impurities, consider ion-exchange chromatography targeting protonated amines .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopentyl group impact reactivity in further functionalization?

- Methodological Answer : The cyclopentyl group introduces steric hindrance, slowing electrophilic aromatic substitution at the pyridine ring. Computational studies (DFT) can predict regioselectivity; for example, electron-donating substituents (e.g., -NH₂) activate the 5-position for halogenation. Experimentally, compare reaction rates with cyclohexyl or linear alkyl analogs using kinetic assays (e.g., UV-Vis monitoring of bromination) .

Q. What strategies resolve contradictions in reported solubility or stability data?

- Methodological Answer : Discrepancies often arise from solvent polarity or moisture exposure. For solubility:

- Perform equilibrium solubility studies in buffered solutions (pH 1–12) using UV spectrophotometry.

- For stability, conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Orthogonal techniques like DSC (melting point shifts) or XRD (polymorph detection) clarify phase-related inconsistencies .

Q. How can computational modeling predict biological interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., kinase inhibitors). Compare binding energies with known ligands.

- MD Simulations : GROMACS simulations (100 ns) assess stability of protein-ligand complexes.

- QSAR : Correlate substituent descriptors (logP, polar surface area) with activity data from analogs (e.g., cyclohexyl derivatives in ) .

Q. What experimental designs validate the compound’s role in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., for proteases) or NADH-coupled assays (dehydrogenases).

- SPR/BLI : Quantify binding kinetics (kₒₙ/kₒff) using surface plasmon resonance or bio-layer interferometry.

- Mutagenesis : Engineer enzyme active-site mutations (e.g., Ala-scanning) to identify critical residues for inhibition .

Key Considerations for Researchers

- Contradiction Management : Replicate experiments under standardized conditions (e.g., inert atmosphere) to mitigate oxidation/hydrolysis.

- Advanced Characterization : Utilize collision cross-section data (e.g., ion mobility spectrometry) for conformational analysis .

- Biological Studies : Prioritize target-specific assays (e.g., kinase panels) to avoid off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.